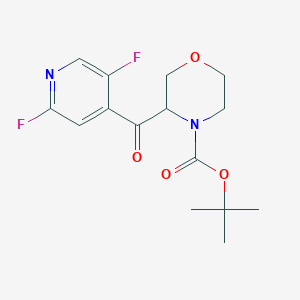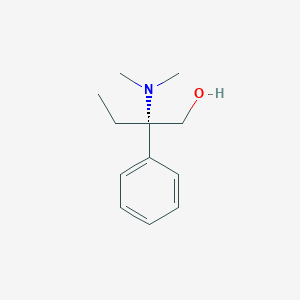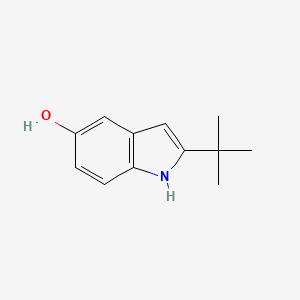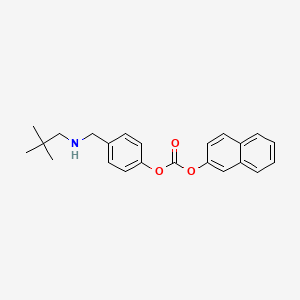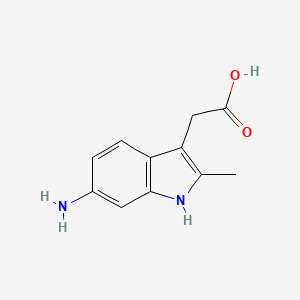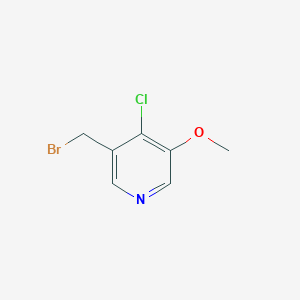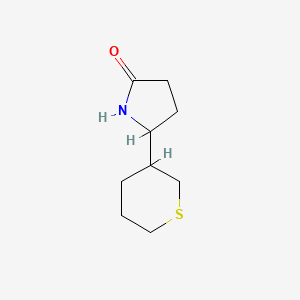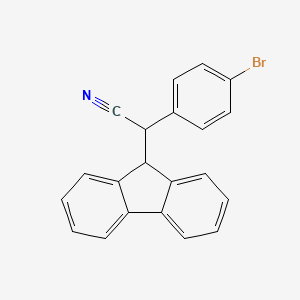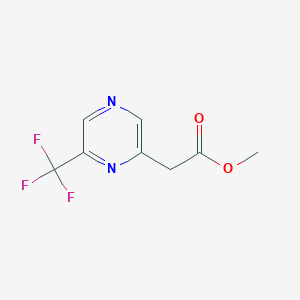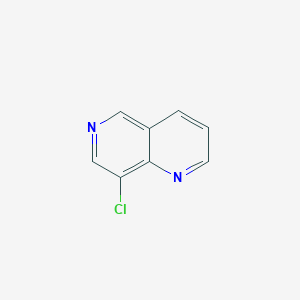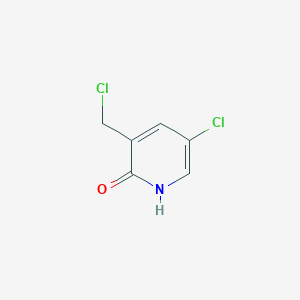![molecular formula C11H7BrN2O B13125536 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)
6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom at the 6th position of the pyrroloquinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one typically involves the cyclization of aryl cyclopropanes with quinoxalinones. One efficient method reported involves the use of visible light-mediated ring opening and cyclization. This method employs aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction is operationally simple and does not require a catalyst, making it a green and efficient approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route has been demonstrated through gram-scale synthesis . This suggests that the method can be adapted for larger-scale production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, reduced pyrroloquinoxalines, and substituted pyrroloquinoxalines, depending on the reagents and conditions used .
Scientific Research Applications
6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one, particularly its antineoplastic activity, involves the interaction with cellular targets that disrupt cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the bromine atom at the 6th position.
6-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one: Contains a fluorine atom at the 6th position.
Uniqueness: 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chlorine and fluorine analogs .
Properties
Molecular Formula |
C11H7BrN2O |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
6-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-1-4-8-10(7)13-11(15)9-5-2-6-14(8)9/h1-6H,(H,13,15) |
InChI Key |
NHODETHJJBYMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C3=CC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


